3,5-Di-tert-butylchalcone (CH55) is a synthetic retinoid, a class of chemical compounds structurally related to vitamin A. [, , , , ] CH55 is a potent inducer of cell differentiation, especially in leukemia cells. [, , , , , , ] It exhibits a strong binding affinity to retinoic acid receptors (RARs), particularly RAR-β. [, , , , , , , , , , , ] Due to its high potency and selective binding characteristics, CH55 serves as a valuable tool in research for understanding retinoid signaling pathways and developing potential therapeutic applications. [, , , , , , , , , , ]
The synthesis of CH55 involves a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and a substituted acetophenone. [] Specifically, 3,5-di-tert-butylbenzaldehyde is reacted with 4-acetylbenzoic acid in the presence of a base, such as potassium hydroxide. [] The reaction yields the desired chalcone structure with the carboxylic acid functionality at the 4' position. []
CH55 consists of two aromatic rings linked by an α,β-unsaturated carbonyl group, characteristic of chalcones. [] The two aromatic rings are substituted with tert-butyl groups at the 3 and 5 positions of one ring and a carboxylic acid group at the 4' position of the other ring. [] These substitutions contribute to the specific binding characteristics and biological activity of CH55. []
CH55 exerts its biological effects primarily by binding to retinoic acid receptors (RARs), particularly RAR-β, with high affinity. [, , , , , , , , , , , ] Upon binding, the CH55-RAR complex acts as a transcription factor, regulating the expression of genes involved in cell differentiation, proliferation, and other cellular processes. [, , , , , , , , , , , ] Interestingly, CH55 does not bind to cytoplasmic retinoic acid binding protein (CRABP), distinguishing it from other retinoids like all-trans-retinoic acid (ATRA). [, , , ]
Inducing cell differentiation: CH55 effectively induces the differentiation of various cell types, including human promyelocytic leukemia cells (HL-60). [, , , , , , ] It exhibits greater potency in inducing differentiation compared to ATRA. [, , , ] This property makes CH55 a valuable tool for studying differentiation processes and for developing potential therapeutic strategies for treating leukemia and other cancers. [, , , , , , ]
Suppressing cell proliferation: CH55 inhibits the proliferation of various cancer cell lines, including human non-small cell lung carcinoma cells. [, ] This growth inhibitory effect is attributed to its ability to induce differentiation and potentially influence the expression of genes involved in cell cycle regulation. [, ]
Investigating the role of RAR subtypes: The selective binding of CH55 to specific RAR subtypes, particularly RAR-β, makes it a valuable tool for dissecting the specific roles of each RAR subtype in various cellular processes. [, , , , , , , ] Studies utilizing CH55 have elucidated the involvement of RAR-α in regulating tissue-type plasminogen activator (t-PA) expression in human endothelial cells [], RAR-β in suppressing tumor cell growth [], and the cooperative role of RAR-α and RAR-β in downregulating tissue factor (TF) expression. [, ]
Studying retinoid signaling pathways: CH55 serves as a valuable tool for studying the intricate signaling pathways mediated by retinoids and their receptors. [, , , , , , , , , , ] Researchers have employed CH55 to elucidate the role of RARs in regulating gene expression, cell differentiation, and proliferation, as well as the interplay between RARs and other signaling pathways, such as those involving CD28 costimulation in T lymphocytes. []
Elucidating the role of CRABP: The lack of binding of CH55 to CRABP highlights the distinct mechanisms of action between different retinoids. [, , , ] This property allows researchers to differentiate the effects mediated by RARs directly from those influenced by CRABP binding. [, , , ]
Developing potential therapeutic applications: CH55 holds promise as a potential therapeutic agent due to its potent effects on cell differentiation and proliferation. [, , , , , , , , ] Research efforts are focused on developing CH55 and its derivatives for treating leukemia, other cancers, and potentially other diseases influenced by retinoid signaling. [, , , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: